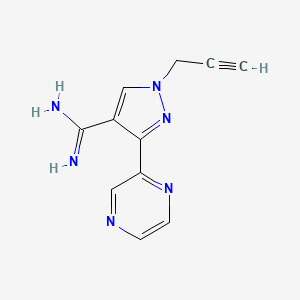
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one
概要
説明
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one, also known as this compound, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used as a building block in the synthesis of other compounds. In addition, it has been used as a substrate for the study of enzyme-catalyzed reactions, and as an inhibitor of certain enzymes.
作用機序
Target of Action
Compounds of similar structure often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that such compounds often work by binding to their target proteins or enzymes, thereby modifying their activity .
Biochemical Pathways
It’s common for such compounds to influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of it reaches the target site in the body .
Result of Action
Such compounds often lead to changes at the molecular and cellular level, which can result in observable physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
実験室実験の利点と制限
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, it is relatively stable and has a low toxicity. However, it does have some limitations. It is not very soluble in water, so it is difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and air, so it must be stored in a dark, airtight container.
将来の方向性
There are a number of potential future directions for the use of 2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one. It could be used as a tool for studying the structure and function of enzymes, or as an inhibitor of enzymes involved in disease processes. Additionally, it could be used as a starting material for the synthesis of other compounds, or as a reagent in organic synthesis. It could also be used in the study of drug metabolism and drug-drug interactions. Finally, it could be used as an inhibitor of cell growth and proliferation, or as an anti-inflammatory agent.
科学的研究の応用
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used as a building block in the synthesis of other compounds. In addition, it has been used as a substrate for the study of enzyme-catalyzed reactions, and as an inhibitor of certain enzymes.
生化学分析
Biochemical Properties
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with various proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell proliferation . This compound can also alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholine esterase results in the inhibition of this enzyme, thereby increasing acetylcholine levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have therapeutic effects, such as improving cognitive function in animal models of Alzheimer’s disease . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
2-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-17-12-6-4-5-11-10(12)7-8-15(11)13(16)9(2)14/h4-6,9H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCNCEQRDJDVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



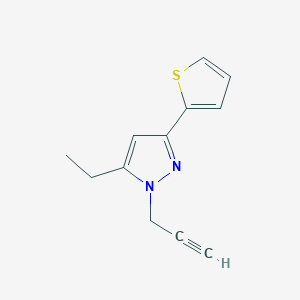
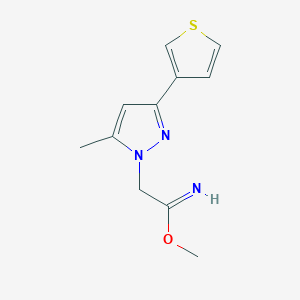

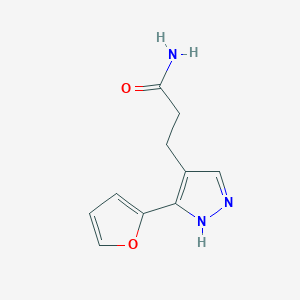
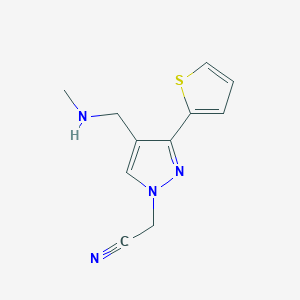



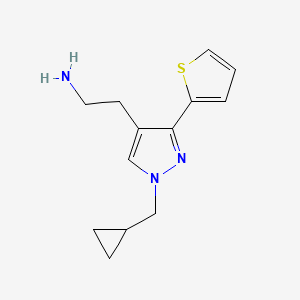
![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)

